molecular formula C39H32O3P2 B3057450 4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene CAS No. 808142-24-7

4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene

Cat. No.: B3057450
CAS No.: 808142-24-7
M. Wt: 610.6 g/mol
InChI Key: MLFWUIFQRRZREV-UHFFFAOYSA-N
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Description

4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene is a chemical compound known for its unique structure and properties It is a derivative of xanthene, featuring two diphenylphosphoryl groups attached to the 4 and 5 positions of the xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene typically involves the reaction of 9,9-dimethylxanthene with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the diphenylphosphoryl groups to diphenylphosphine.

    Substitution: The diphenylphosphoryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes, and may be carried out under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of diphenylphosphine derivatives.

Scientific Research Applications

4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene has several scientific research applications:

    Catalysis: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.

    Material Science: The compound is explored for its potential in the development of new materials with unique electronic and optical properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: Research is ongoing to investigate its potential biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene in catalytic processes involves its role as a ligand. It coordinates with metal centers to form active catalytic complexes, facilitating various chemical transformations. The diphenylphosphoryl groups enhance the stability and reactivity of the catalytic species, enabling efficient catalysis. The molecular targets and pathways involved depend on the specific catalytic reaction being studied.

Comparison with Similar Compounds

4,5-Bis(diphenylphosphoryl)-9,9-dimethylxanthene can be compared with other similar compounds, such as:

    4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: This compound features diphenylphosphino groups instead of diphenylphosphoryl groups, resulting in different reactivity and applications.

    4,5-Diphosphorylated 1,2,3-triazoles: These compounds have similar diphosphoryl groups but are based on a triazole core, offering different properties and extraction capabilities.

The uniqueness of this compound lies in its specific structure, which imparts distinct electronic and steric properties, making it valuable in various research applications.

Properties

IUPAC Name

4,5-bis(diphenylphosphoryl)-9,9-dimethylxanthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H32O3P2/c1-39(2)33-25-15-27-35(43(40,29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)42-38-34(39)26-16-28-36(38)44(41,31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFWUIFQRRZREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H32O3P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150430
Record name 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine oxide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

808142-24-7
Record name 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine oxide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=808142-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine oxide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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